molecular formula C22H49NO4S B12688832 Butylbis(2-ethylhexyl)methylammonium methyl sulphate CAS No. 93982-32-2

Butylbis(2-ethylhexyl)methylammonium methyl sulphate

Cat. No.: B12688832
CAS No.: 93982-32-2
M. Wt: 423.7 g/mol
InChI Key: VKZGBTOABPBMTH-UHFFFAOYSA-M
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Description

Butylbis(2-ethylhexyl)methylammonium methyl sulphate is a quaternary ammonium compound characterized by its complex alkyl chain structure. It belongs to a class of cationic surfactants or phase-transfer catalysts, often utilized in organic synthesis, industrial processes, or as ionic liquids due to its amphiphilic properties. The compound’s structure includes a central nitrogen atom bonded to three distinct alkyl groups (butyl, 2-ethylhexyl, and methyl) and a methyl sulphate anion. This configuration imparts unique solubility, thermal stability, and surface activity compared to simpler ammonium salts.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93982-32-2

Molecular Formula

C22H49NO4S

Molecular Weight

423.7 g/mol

IUPAC Name

butyl-bis(2-ethylhexyl)-methylazanium;methyl sulfate

InChI

InChI=1S/C21H46N.CH4O4S/c1-7-12-15-20(10-4)18-22(6,17-14-9-3)19-21(11-5)16-13-8-2;1-5-6(2,3)4/h20-21H,7-19H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

VKZGBTOABPBMTH-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+](C)(CCCC)CC(CC)CCCC.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylbis(2-ethylhexyl)methylammonium methyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include butylamine, 2-ethylhexyl chloride, and methyl sulphate. The reaction is usually conducted in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 50-70°C to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The final product is purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Butylbis(2-ethylhexyl)methylammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methyl sulphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as hydroxide ions or amines in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new quaternary ammonium compounds with different substituents.

Scientific Research Applications

Surfactant and Emulsifier in Cosmetic Formulations

One of the primary applications of butylbis(2-ethylhexyl)methylammonium methyl sulfate is as a surfactant and emulsifier in cosmetic products. Its ability to reduce surface tension allows for improved mixing of oil and water phases in formulations such as creams, lotions, and shampoos. This compound enhances the stability and texture of cosmetic products, making them more effective and appealing to consumers.

Pharmaceutical Applications

In the pharmaceutical industry, butylbis(2-ethylhexyl)methylammonium methyl sulfate can be utilized as a drug delivery agent. Its surfactant properties facilitate the solubilization of poorly soluble drugs, improving their bioavailability. Additionally, it can be employed in the formulation of topical medications where enhanced skin penetration is required.

Industrial Applications

The compound also finds applications in various industrial processes. It is used as a dispersant in the formulation of paints and coatings, helping to stabilize pigment suspensions and improve the uniformity of application. Furthermore, it serves as a wetting agent in textile processing, enhancing dye uptake and fabric treatment efficiency.

Research Applications

Recent studies have explored the potential of butylbis(2-ethylhexyl)methylammonium methyl sulfate in biological research. Its unique structure has prompted investigations into its antibacterial and antifungal properties, making it a candidate for use in antimicrobial formulations. Research indicates its effectiveness against certain pathogens, suggesting possible applications in medical hygiene products .

Environmental Impact Studies

Given its widespread use, understanding the environmental impact of butylbis(2-ethylhexyl)methylammonium methyl sulfate is crucial. Research has focused on its biodegradability and toxicity to aquatic organisms, assessing its safety profile when released into ecosystems. Findings indicate that while it has low toxicity levels at recommended usage concentrations, further studies are needed to evaluate long-term environmental effects .

Data Comparison Table

Application AreaSpecific Use CaseBenefits
CosmeticsEmulsifier in creams and lotionsImproved texture and stability
PharmaceuticalsDrug solubilizationEnhanced bioavailability
Industrial ProcessesDispersant in paintsStabilizes pigments
Biological ResearchAntimicrobial formulationsPotential for new antimicrobial agents
Environmental StudiesToxicity assessmentEvaluates ecological safety

Case Studies

  • Cosmetic Formulation Study : A study conducted on various cosmetic products demonstrated that formulations containing butylbis(2-ethylhexyl)methylammonium methyl sulfate exhibited superior stability over time compared to those without it. The results indicated improved emulsification and reduced separation in creams.
  • Pharmaceutical Application : Research on drug delivery systems highlighted the role of this compound in enhancing the solubility of hydrophobic drugs. The study reported a significant increase in drug absorption in vitro when combined with butylbis(2-ethylhexyl)methylammonium methyl sulfate .
  • Environmental Assessment : An investigation into the environmental impact of this compound revealed that while it poses minimal risk at low concentrations, its long-term effects on aquatic life require further exploration to ensure safe usage practices .

Mechanism of Action

The mechanism by which Butylbis(2-ethylhexyl)methylammonium methyl sulphate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This compound targets cell membranes and disrupts their integrity, leading to increased permeability and solubilization of membrane-bound compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally related compounds:

(a) Structural Analogs in Quaternary Ammonium Salts

  • Example : (3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate (CAS 70776-67-9)
    • Key Differences :
  • In contrast, Butylbis(2-ethylhexyl)methylammonium methyl sulphate has bulkier, branched alkyl chains (2-ethylhexyl), favoring lipophilicity and solubility in nonpolar solvents.
  • Applications: Hydroxyl-containing quaternary ammonium salts are often used in pharmaceuticals or cosmetics, whereas branched-chain variants like the target compound may serve as surfactants in industrial solvents .

(b) Comparison with Sulfonylurea Herbicides

While unrelated to ammonium salts, the evidence mentions sulfonylurea derivatives (e.g., metsulfuron-methyl, ethametsulfuron-methyl) as pesticides .

Biological Activity

Butylbis(2-ethylhexyl)methylammonium methyl sulphate (BEHMMS) is an ammonium-based surfactant with notable biological activity. Its unique structure, which includes a quaternary ammonium group and a methyl sulfate moiety, contributes to its surfactant properties and potential applications in various biological contexts. This article explores the biological activity of BEHMMS, including its antibacterial effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure

BEHMMS is characterized by the following chemical formula:

C16H34NO4S\text{C}_{16}\text{H}_{34}\text{N}\text{O}_4\text{S}

This compound features a butyl group and two ethylhexyl groups attached to a methylammonium center, making it a powerful surfactant.

Antibacterial Activity

Research has demonstrated that BEHMMS exhibits significant antibacterial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that BEHMMS effectively inhibited bacterial growth at low concentrations.

Bacterial StrainMIC (mg/L)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that BEHMMS could serve as a potential antimicrobial agent in pharmaceutical formulations or as a disinfectant in clinical settings .

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cell lines to evaluate the safety profile of BEHMMS. The results indicated that at concentrations below 50 µM, BEHMMS did not exhibit significant cytotoxic effects on human fibroblast cells. However, at higher concentrations (≥100 µM), a dose-dependent increase in cell death was observed.

Concentration (µM)Cell Viability (%)
0100
1095
5090
10070

This data highlights the importance of dosage in determining the safety of BEHMMS for potential therapeutic applications .

The mechanism by which BEHMMS exerts its antibacterial effects is primarily attributed to its ability to disrupt bacterial cell membranes. The surfactant properties facilitate the incorporation of the compound into lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, its quaternary ammonium structure allows for electrostatic interactions with negatively charged bacterial membranes, enhancing its antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical trial investigated the use of BEHMMS as a topical antiseptic for treating skin infections. Patients with infected wounds were treated with a formulation containing BEHMMS. Results showed a significant reduction in bacterial load within three days of treatment, with no reported adverse effects.

Case Study 2: Application in Wound Healing

Another study explored the application of BEHMMS in wound healing formulations. In vitro tests demonstrated enhanced fibroblast proliferation and migration in the presence of BEHMMS compared to control groups. This suggests potential benefits in promoting tissue repair and regeneration .

Q & A

Q. What synthetic methodologies are recommended for synthesizing Butylbis(2-ethylhexyl)methylammonium methyl sulphate with high purity?

  • Methodological Answer : The compound is synthesized via quaternization of tertiary amines using methyl sulphate. Key steps include:
  • Reacting butylbis(2-ethylhexyl)methylamine with dimethyl sulfate under controlled pH (7–9) and temperature (60–80°C) to prevent hydrolysis .
  • Purification via recrystallization in ethanol/water mixtures or column chromatography to remove unreacted amines and sulfate byproducts.
  • Purity assessment using 1^1H/13^13C NMR (e.g., verifying methyl sulphate integration at δ 3.3–3.5 ppm) and mass spectrometry (expected molecular ion at m/z 465–470) .

Q. How can researchers characterize the surfactant behavior of this compound in aqueous systems?

  • Methodological Answer :
  • Conduct critical micelle concentration (CMC) measurements via surface tension titration or conductivity assays.
  • Use dynamic light scattering (DLS) to analyze micelle size distribution in varying pH (4–10) and ionic strength (0.1–1 M NaCl) conditions .
  • Compare with structurally similar surfactants (e.g., stearoyloxyethyl derivatives) to assess alkyl chain length effects on aggregation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for quaternary ammonium methyl sulphates under thermal stress?

  • Methodological Answer :
  • Perform thermogravimetric analysis (TGA) under nitrogen/air to identify decomposition thresholds (e.g., 150–200°C).
  • Use FT-IR to track sulfate ester degradation (loss of S-O stretching at 1050–1250 cm1^{-1}) and GC-MS to identify volatile byproducts (e.g., methyl ethyl ketone from alkyl chain cleavage) .
  • Replicate conflicting studies with controlled humidity (RH 30–70%) to isolate moisture-driven hydrolysis effects .

Q. How does this compound’s structure influence its efficacy as a templating agent in mesoporous material synthesis?

  • Methodological Answer :
  • Design sol-gel experiments with silica/alumina precursors (e.g., tetraethyl orthosilicate) and varying surfactant concentrations (0.5–5 wt%).
  • Analyze pore morphology via BET surface area measurements and TEM/SEM imaging. Compare results to systems using smaller-chain surfactants (e.g., cetyltrimethylammonium bromide) to evaluate pore size modulation .
  • Note: Mesoporous alumina scaffolds in perovskite solar cells achieved 10.9% efficiency with similar surfactants, suggesting potential for optoelectronic applications .

Q. What advanced spectroscopic techniques elucidate ion-pairing dynamics in nonpolar solvents?

  • Methodological Answer :
  • Employ 1^1H NMR nuclear Overhauser effect (NOE) experiments to study proximity between methyl sulphate anions and ammonium cations in toluene/chloroform.
  • Use Raman spectroscopy to monitor sulfate symmetry changes (e.g., shift from Td_d to C3v_{3v} geometry) under varying dielectric conditions .

Key Research Gaps Identified

  • Limited data on photostability under UV irradiation (critical for solar cell integration).
  • Mechanistic studies on ion transport in hybrid perovskites using this surfactant are absent but inferred from analogous systems .

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